molecular formula C12H15ClN2O B3041884 4-(4-methylpiperazin-1-yl)benzoyl Chloride CAS No. 401495-67-8

4-(4-methylpiperazin-1-yl)benzoyl Chloride

Cat. No.: B3041884
CAS No.: 401495-67-8
M. Wt: 238.71 g/mol
InChI Key: QUHFMFPTVRJESL-UHFFFAOYSA-N
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Description

Fundamental Structural Features and Reactivity Profile of Acyl Chlorides in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. This functional group consists of a carbonyl group (a carbon double-bonded to an oxygen) singly bonded to a chlorine atom. This particular arrangement of atoms gives acyl chlorides their distinct reactivity. nih.gov

The carbon atom in the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms pull electron density away from the carbon, rendering it significantly electron-deficient and thus highly susceptible to attack by nucleophiles. nih.gov Nucleophiles are chemical species that donate a pair of electrons to form a chemical bond.

The general reaction mechanism for acyl chlorides with nucleophiles is a nucleophilic addition-elimination reaction. jpsbr.org In the first step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, and the carbonyl double bond is reformed. japsonline.com This high reactivity makes acyl chlorides valuable reagents in organic synthesis for the formation of esters, amides, and other carboxylic acid derivatives. jk-sci.com However, their reactivity also necessitates careful handling, as they readily react with water, including moisture in the air, in a vigorous reaction to form the corresponding carboxylic acid and hydrochloric acid.

Contextual Significance within Benzoyl Chloride Derivatives Bearing Heterocyclic Moieties

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride belongs to a broader class of benzoyl chloride derivatives that are substituted with a heterocyclic moiety. Benzoyl chloride itself is a simple yet versatile reagent used in a wide array of chemical transformations. wikipedia.orgchemicalbook.com The incorporation of heterocyclic rings, such as piperazine (B1678402), imidazole (B134444), pyrazole (B372694), and triazole, into the benzoyl chloride structure introduces a vast range of chemical and biological properties. nih.govjpsbr.orgnih.gov

Heterocyclic compounds are integral to medicinal chemistry, with a significant number of pharmaceuticals containing these ring systems. cymitquimica.com The piperazine ring, in particular, is a common scaffold in drug discovery due to its ability to improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. nih.govcymitquimica.com The nitrogen atoms in the piperazine ring can form hydrogen bonds and ionic interactions, which can be crucial for binding to biological targets like enzymes and receptors. cymitquimica.com

When a heterocyclic moiety like 4-methylpiperazine is attached to a benzoyl chloride molecule, the resulting compound becomes a bifunctional reagent. It retains the high reactivity of the acyl chloride group, allowing it to readily form amide or ester bonds, while also possessing the unique properties conferred by the heterocyclic ring. This dual functionality makes such compounds highly valuable in the construction of complex molecules with specific biological activities. nih.govcymitquimica.com For instance, benzoyl chlorides bearing imidazole or pyrazole moieties have been utilized in the synthesis of compounds with potential anticancer and antimicrobial activities. jpsbr.orgnih.gov

Broad Research Trajectories and Applications in Advanced Chemical Synthesis

The most prominent and well-documented application of 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride is as a key intermediate in the synthesis of the groundbreaking anti-cancer drug, Imatinib (B729) (marketed as Gleevec®). researchgate.netchemicalbook.comacs.org Imatinib is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML) and certain gastrointestinal stromal tumors (GISTs). researchgate.net

The synthesis of Imatinib involves a crucial step where 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride is reacted with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. acs.orgnih.gov In this reaction, the acyl chloride group of the former molecule reacts with the amino group of the latter to form an amide bond, which is a central feature of the Imatinib structure. The 4-methylpiperazine group in the benzoyl chloride derivative is essential for the solubility and ultimately the therapeutic efficacy of Imatinib. cymitquimica.com

The significance of this application has led to extensive research focused on optimizing the synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride and its precursor, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. researchgate.netgoogle.com Efficient and scalable synthetic routes are crucial for ensuring the availability of this vital pharmaceutical. researchgate.net

While its role in Imatinib synthesis is its primary claim to fame, the principles demonstrated by its use are applicable to a broader range of advanced chemical syntheses. The use of such tailored building blocks, where a reactive functional group is combined with a pharmaceutically relevant scaffold, is a common strategy in modern drug discovery and development. nih.gov This approach allows for the modular construction of complex molecules, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents.

Below are the chemical properties of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride (B599025):

PropertyValue
CAS Number 106261-64-7
Molecular Formula C13H19Cl3N2O
Molecular Weight 325.66 g/mol
Appearance White to Off-White Solid
Melting Point >240 °C (decomposition)
Solubility Slightly soluble in DMSO
Stability Hygroscopic, Moisture Sensitive

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHFMFPTVRJESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for 4 4 Methylpiperazin 1 Yl Benzoyl Chloride

Approaches to the Synthesis of the 4-(4-Methylpiperazin-1-yl)benzoic Acid Precursor

The initial and crucial stage in the synthesis of 4-(4-methylpiperazin-1-yl)benzoyl chloride is the efficient production of its carboxylic acid precursor. Various methodologies have been developed to achieve this, primarily focusing on the functionalization of aromatic building blocks with piperazine (B1678402) derivatives.

Functionalization of Aromatic Building Blocks with Piperazine Derivatives

A common and effective method for synthesizing 4-(4-methylpiperazin-1-yl)benzoic acid involves the reaction of a suitable aromatic starting material with a piperazine derivative. One such approach is the direct reductive alkylation of 1-methylpiperazine (B117243). This method has been shown to produce the desired benzoic acid in high yields, ranging from 95-99%. researchgate.net The process is also noted for its scalability, making it suitable for large-scale industrial production. researchgate.net

Another established route involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid-binding agent. google.comgoogle.com This reaction can be carried out in various solvents, including water, C1-C3 alcohols, acetonitrile, DMF, or acetone. google.com The choice of solvent and acid-binding agent, which can include sodium hydroxide, potassium hydroxide, carbonates, or bicarbonates, can be optimized to achieve high yields and purity. google.com For instance, reactions using potassium carbonate in water at 150°C have been reported to yield the product with a purity of 99.9% and a yield of 97.9%. google.com

The functionalization can also be achieved by reacting 1-methylpiperazine with 4-chloromethylbenzonitrile, followed by hydrolysis of the nitrile group to a carboxylic acid. guidechem.com This multi-step process involves heating the resulting 4-(4-methylpiperazin-1-yl)methylbenzonitrile with hydrochloric acid. guidechem.com

The table below summarizes various conditions for the functionalization of aromatic building blocks:

Starting Material Reagent Solvent Catalyst/Base Temperature (°C) Yield (%) Purity (%)
4-(Chloromethyl)benzoic acid N-methylpiperazine Water Potassium Carbonate 150 97.9 99.9
4-(Chloromethyl)benzoic acid N-methylpiperazine Acetonitrile Sodium Hydroxide 50 95.2 99.8
4-(Chloromethyl)benzoic acid N-methylpiperazine Methanol Sodium Carbonate 64 95.7 99.9
4-(Chloromethyl)benzoic acid N-methylpiperazine N,N-Dimethylformamide Sodium Bicarbonate 30 97.3 99.8

Green Chemistry Principles in Precursor Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of 4-(4-methylpiperazin-1-yl)benzoic acid synthesis, a notable advancement involves the use of nanofiltration membranes to purify the product. This technique allows for the removal of unreacted N-methylpiperazine, the acid-binding agent, and resulting salts, reducing the need for traditional, solvent-intensive purification methods. google.comgoogle.com This approach is not only more environmentally friendly due to lower energy consumption but also results in a high-quality product with yields exceeding 95% and purities of 99.8% or higher. google.comgoogle.com The use of recyclable raw materials further enhances the green credentials of this process. google.com

Conversion Methods to this compound

Once the 4-(4-methylpiperazin-1-yl)benzoic acid precursor has been synthesized and purified, the next step is its conversion to the corresponding benzoyl chloride. This transformation is a critical step that activates the carboxylic acid for subsequent reactions.

Carboxylic Acid Chlorination with Thionyl Chloride and Other Reagents

The most common and widely used method for converting carboxylic acids to their corresponding acid chlorides is treatment with thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is effective because it converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a much better leaving group. libretexts.orglibretexts.org The reaction is typically performed by stirring the carboxylic acid in neat thionyl chloride at reflux for several hours. commonorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. masterorganicchemistry.comyoutube.com

Other reagents that can be employed for this conversion include oxalyl chloride ((COCl)₂) and phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). masterorganicchemistry.com When using oxalyl chloride, the reaction is often carried out in a solvent such as dichloromethane (B109758) (DCM) at room temperature with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com

Optimization of Reaction Conditions for Enhanced Purity and Yield

The efficiency of the chlorination reaction can be significantly influenced by the reaction conditions. For the conversion of benzoic acid derivatives to benzoyl chlorides using thionyl chloride, the reaction can be carried out in the presence of a catalyst, such as N,N-dimethylformamide (DMF). google.com The reaction temperature and the ratio of reactants are also critical parameters. For example, using a mass ratio of benzoic acid to thionyl chloride of 1:2 and a catalytic amount of DMF, the reaction can proceed at 50°C, leading to a high yield and purity of the benzoyl chloride product after purification by reduced pressure distillation. google.com

The following table outlines typical conditions for the synthesis of benzoyl chlorides from benzoic acids:

Starting Material Reagent Catalyst Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Benzoic acid Thionyl chloride N,N-Dimethylformamide 30 3 90 99.5
Benzoic acid Thionyl chloride N,N-Dimethylformamide 50 2 91 99.7

Novel Synthetic Routes and Process Intensification Studies

Research into the synthesis of benzoyl chlorides continues to explore novel and more efficient methodologies. Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is a key area of focus. For the production of related compounds like benzyl (B1604629) chloride, continuous photochlorination of toluene (B28343) in specialized reactors has been shown to be a highly efficient method. rccostello.com While not directly applied to this compound, such technologies highlight the potential for developing continuous flow processes for its synthesis.

Another approach involves the reaction of trichlorobenzyl crude product with benzoic acid in the presence of a catalyst like zinc chloride. google.com This method, followed by reduced pressure distillation, can produce benzoyl chloride with high purity and yield. google.com These alternative routes, while demonstrated for other benzoyl chlorides, could potentially be adapted for the synthesis of this compound, offering avenues for future research and process optimization.

Exploration of Flow Chemistry and Batch Synthesis Comparisons

The production of acyl chlorides, including this compound, has traditionally been performed in batch reactors. However, continuous flow chemistry has emerged as a powerful alternative, offering significant advantages in terms of safety, efficiency, and process control.

Batch synthesis involves charging a vessel with reactants, allowing the reaction to proceed, and then isolating the product. While straightforward for many applications, this method can present challenges, especially for reactions that are highly exothermic or involve unstable intermediates. The large volume of reactants mixed at once can lead to difficulties in heat management and potential side reactions, impacting yield and purity.

In contrast, flow chemistry involves pumping reactants through a network of tubes or microreactors. stolichem.com The small reactor volume ensures superior heat and mass transfer, allowing for precise temperature control and minimizing the risks associated with hazardous reagents or exothermic reactions. stolichem.comacs.org Unstable intermediates can be generated and consumed in situ, preventing their accumulation to dangerous levels. syrris.jp

Research comparing the two methodologies for similar chemical transformations highlights the benefits of continuous flow processes. For instance, in the synthesis of aryl sulfonyl chlorides, a continuous flow process demonstrated a significantly improved spacetime yield (0.139 g mL⁻¹ h⁻¹) compared to an optimized batch process (0.072 g mL⁻¹ h⁻¹). mdpi.com Another study on the synthesis of m-sulfamoylbenzamide analogues from a substituted benzoyl chloride found that the continuous-flow process resulted in a markedly higher chemoselectivity (94%) compared to the batch reaction (80%). nih.gov These improvements are often attributed to the superior mixing and heat control in microreactors, which suppresses side reactions. nih.gov

ParameterBatch SynthesisFlow ChemistryReference Example
Spacetime Yield 0.072 g mL⁻¹ h⁻¹0.139 g mL⁻¹ h⁻¹Aryl Sulfonyl Chloride Synthesis mdpi.com
Chemoselectivity 80%94%m-Sulfamoylbenzamide Analogue Synthesis nih.gov
Reaction Time 2 hours~30 secondsDibenzosuberone Synthesis acs.org
Yield 56%76%Dibenzosuberone Synthesis acs.org
Safety Higher risk with exothermic reactions/unstable intermediatesEnhanced safety due to small reactor volume and superior heat controlGeneral finding acs.org

Catalytic Methodologies in Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride requires a chlorinating agent and is often accelerated by a catalyst. The standard laboratory and industrial method for preparing benzoyl chlorides involves reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, with dimethylformamide (DMF) being a widely used and effective catalyst. youtube.commasterorganicchemistry.com

The catalytic action of DMF is central to the efficiency of the reaction. The process begins with the reaction between the chlorinating agent (e.g., thionyl chloride) and DMF. This initial step forms a highly reactive Vilsmeier-type intermediate, specifically a chloroiminium salt (imidoyl chloride). researchgate.net

This intermediate is the true acylating agent. The carboxylic acid, 4-(4-methylpiperazin-1-yl)benzoic acid, then attacks the electrophilic carbon of the chloroiminium salt. The subsequent collapse of the tetrahedral intermediate releases the desired acyl chloride, sulfur dioxide, and hydrogen chloride as byproducts, while regenerating the DMF catalyst, allowing it to participate in further catalytic cycles. youtube.com

The use of a catalyst like DMF is often crucial for achieving a high conversion rate and yield. youtube.com Studies have shown that for thionyl chloride-mediated reactions, DMF is a more effective catalyst than other bases like tertiary amines or even other amides such as dimethylacetamide. youtube.com The reaction proceeds much slower, or not at all, without the catalyst.

While thionyl chloride is an economical and common choice, other chlorinating agents like oxalyl chloride or phosphorus chlorides can also be employed. youtube.commasterorganicchemistry.com Oxalyl chloride is often considered a milder and more selective reagent, though it is more expensive. youtube.com The choice of reagent can depend on the specific substrate and the desired purity of the final product.

It is important to note a potential toxicological concern associated with the use of DMF as a catalyst in these reactions. The interaction between DMF and chlorinating agents like thionyl chloride can generate small quantities of dimethylcarbamoyl chloride (DMCC) as a byproduct. acs.org DMCC is a potential human carcinogen, and its formation, even in trace amounts, necessitates careful handling and purification procedures to ensure the safety and quality of the final product. acs.org

Chemical Reactivity and Derivatization Chemistry of 4 4 Methylpiperazin 1 Yl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions and Mechanistic Insights

The cornerstone of the reactivity of 4-(4-methylpiperazin-1-yl)benzoyl chloride is the nucleophilic acyl substitution reaction. libretexts.org In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride leaving group. libretexts.org This process is not a single-step displacement like an SN2 reaction; instead, it proceeds through a distinct two-step mechanism known as an addition-elimination mechanism. libretexts.org

Amidation, the formation of an amide bond, is one of the most significant reactions of this compound. This reaction is widely used in medicinal chemistry to synthesize complex molecules, including active pharmaceutical ingredients. jetir.org The reaction involves treating the acyl chloride with a primary or secondary amine, which acts as the nucleophile. hud.ac.uk

This compound reacts readily with both primary and secondary amines to form the corresponding N-substituted benzamides. These reactions are typically rapid and are often conducted at or below room temperature. A base, such as triethylamine (B128534) or pyridine (B92270), is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, preventing it from protonating the amine reactant. hud.ac.uk

The general scheme for this reaction is the attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion and a proton from the nitrogen atom. While specific studies detailing a wide range of amine reactions with this compound are not abundant in publicly accessible literature, its reactivity can be inferred from standard reactions of substituted benzoyl chlorides. For example, a closely related compound, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, is used to react with 4-methyl-3-nitroaniline (B15663) as a key step in the synthesis of intermediates for the anticancer drug imatinib (B729). researchgate.net This highlights the utility of this class of acyl chlorides in forming amide bonds with aromatic amines. researchgate.net

Table 1: Representative Amidation Reactions with Benzoyl Chlorides
Acyl ChlorideAmine NucleophileBase/SolventProductYieldReference
4-Fluorobenzoyl ChloridePyrrolidineTriethylamine / Cyrene™(4-Fluorophenyl)(pyrrolidin-1-yl)methanoneGood hud.ac.uk
4-Fluorobenzoyl ChlorideAnilineTriethylamine / Cyrene™4-Fluoro-N-phenylbenzamideGood hud.ac.uk
Benzoyl ChloridePiperazine (B1678402)Triethylamine / CH₂Cl₂Phenyl(piperazin-1-yl)methanone- researchgate.net
4-Fluorobenzoyl ChloridePiperazineHCl (aq), then KOH(4-Fluorophenyl)(piperazin-1-yl)methanone- beilstein-journals.org

The utility of this compound extends to the synthesis of complex, polysubstituted amide derivatives, which are often sought in drug discovery. nih.govresearchgate.net The benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry due to its presence in many bioactive molecules. nih.gov By reacting the acyl chloride with amines that already contain multiple substituents or functional groups, chemists can efficiently construct intricate molecular architectures. For instance, the reaction with a substituted aniline, as seen in imatinib synthesis, creates a highly functionalized diaryl amide structure. researchgate.net This strategy allows for the late-stage introduction of the 4-(4-methylpiperazin-1-yl)benzoyl moiety onto a complex amine, a common approach in the development of new therapeutic agents. researchgate.netnih.gov

In addition to amines, alcohols and phenols can also act as nucleophiles, reacting with this compound to form esters. This process, known as esterification, is another fundamental application of acyl chlorides. The reaction mechanism is analogous to amidation: the oxygen atom of the hydroxyl group attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the expulsion of the chloride ion. researchgate.net

Similar to amidation, a weak base like pyridine is often used as a solvent and catalyst. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl byproduct. researchgate.net While direct examples of esterification using this compound are not readily found in cited literature, the reactivity of benzoyl chloride with various alcohols is well-documented and serves as a reliable model for the expected behavior. uni.edu The reaction proceeds efficiently with primary and secondary alcohols. masterorganicchemistry.com

Table 2: Representative Esterification Reactions with Benzoyl Chloride
Acyl ChlorideAlcohol NucleophileConditionsProductReference
Benzoyl ChlorideButanolAmine catalyst, Dichloromethane (B109758)Butyl benzoate researchgate.net
Benzoyl ChloridePhenolTriethylamine, DichloromethanePhenyl benzoate researchgate.net
Benzoyl Chloriden-PropanolExcess alcohol as solventPropyl benzoate uni.edu
Benzoyl Chloride2-Propanol-Isopropyl benzoate libretexts.org

The high electrophilicity of the acyl chloride group allows it to react with other heteroatom nucleophiles beyond nitrogen and oxygen. For example, thiols (R-SH) can react with acyl chlorides to form thioesters (R-CO-SR). This reaction is analogous to esterification and is typically carried out under similar conditions, often using a base to deprotonate the thiol and enhance its nucleophilicity. The resulting thioesters are valuable intermediates in organic synthesis.

Amidation Reactions for Diverse N-Substituted Benzamides

Elucidation of Reaction Mechanisms and Kinetics

The mechanism for nucleophilic acyl substitution involving acyl chlorides is well-established as a two-step addition-elimination process. libretexts.org

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (e.g., an amine or alcohol) on the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate where the carbon atom is sp³-hybridized, and the oxygen atom bears a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen π bond, and in the process, the chloride ion is ejected as the leaving group. Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own.

The 4-(4-methylpiperazin-1-yl) group on the benzoyl chloride is generally considered to be an electron-donating group due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system. This electron-donating effect would be expected to decrease the reactivity of this compound compared to unsubstituted benzoyl chloride or benzoyl chlorides with electron-withdrawing substituents (e.g., 4-nitrobenzoyl chloride). However, it remains a highly reactive species capable of efficient acylation of most common nucleophiles.

Influence of Substituent Effects on Reaction Pathways

The chemical behavior of this compound is fundamentally governed by the electronic interplay between its two key substituents on the benzene (B151609) ring: the benzoyl chloride group and the para-positioned 4-methylpiperazin-1-yl moiety. The benzoyl chloride functional group is strongly electron-withdrawing and activating towards nucleophilic acyl substitution. The chlorine atom's high electronegativity polarizes the carbonyl carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles. libretexts.org

Conversely, the 4-methylpiperazin-1-yl group, connected to the ring via a nitrogen atom, acts as a potent electron-donating group. Through resonance, the lone pair of electrons on the piperazine nitrogen delocalizes into the aromatic system. This donation of electron density increases the nucleophilicity of the ring and, more importantly, influences the reactivity of the para-positioned acyl chloride.

This "push-pull" electronic configuration, where an electron-donating group is para to an electron-withdrawing group, significantly enhances the reactivity of the acyl chloride functional group. The electron donation from the piperazine moiety helps to stabilize the tetrahedral intermediate formed during a nucleophilic acyl substitution reaction. Studies on substituted benzoyl chlorides have shown that electron-donating substituents can favor a loose SN2-type mechanism, while electron-withdrawing groups favor a more traditional addition-elimination pathway. rsc.org In either case, the inherent reactivity of the acyl chloride is heightened.

This electronic arrangement overwhelmingly directs the reaction pathway towards nucleophilic acyl substitution, where the chloride ion is displaced by a nucleophile. masterorganicchemistry.com The most prominent example of this reactivity is in the synthesis of the anti-cancer drug Imatinib. google.com In this process, this compound serves as a critical acylating agent, reacting with the primary amine of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine to form a stable amide bond, which constitutes the core structure of the final drug molecule. google.com

Table 1: Key Derivatization Reaction of this compound

ReactantNucleophileReaction TypeProductSignificance
This compoundN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamineNucleophilic Acyl Substitution (Amidation)ImatinibKey step in the synthesis of a widely used chemotherapy drug. google.com

Spectroscopic and Computational Approaches to Mechanistic Studies

Elucidating the precise mechanisms of reactions involving this compound relies heavily on a combination of spectroscopic analysis and computational modeling. These techniques provide insight into the electronic structure of the molecule, the transition states of its reactions, and the identity of its derivatives.

Spectroscopic Approaches

Spectroscopic methods are essential for monitoring the progress of derivatization reactions and confirming the structure of the resulting products.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for observing the transformation of the acyl chloride functional group. The carbonyl (C=O) stretch of a benzoyl chloride typically appears at a high frequency, around 1770-1800 cm⁻¹. nist.govchemicalbook.com Upon successful amidation, this characteristic peak disappears and is replaced by the amide I band (primarily C=O stretch) at a lower frequency, typically in the range of 1650-1680 cm⁻¹. ajol.info The appearance of an N-H stretching band in the product further confirms the reaction. This clear shift in key vibrational frequencies allows for real-time monitoring of the reaction's completion. medcraveonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information. In a reaction like the synthesis of Imatinib, ¹H NMR can be used to track the disappearance of the amine proton signal from the nucleophile and the appearance of a new amide N-H proton signal in the product. Furthermore, characteristic signals for the piperazine ring protons can be observed and assigned, confirming the integrity of this moiety throughout the reaction. mdpi.com ¹³C NMR is used to observe the chemical shift of the carbonyl carbon, which changes significantly when the chlorine atom is replaced by the nitrogen of the incoming amine.

Table 2: Application of Spectroscopic Methods in Mechanistic Studies

TechniqueAnalyte FeatureObservation During AmidationMechanistic Insight
FTIR Carbonyl (C=O) StretchDisappearance of acyl chloride peak (~1770 cm⁻¹); Appearance of amide I peak (~1650 cm⁻¹)Confirms conversion of the primary functional group and monitors reaction progress. ajol.info
¹H NMR Aromatic & Amine ProtonsShifts in aromatic proton signals; Appearance of amide N-H proton signalConfirms covalent bond formation and provides structural detail of the product.
¹³C NMR Carbonyl CarbonSignificant shift of the carbonyl carbon signal upon substitutionProvides definitive evidence of the nucleophilic acyl substitution at the carbonyl center. nih.gov

Computational Approaches

Computational chemistry offers powerful tools for investigating the underlying electronic factors that drive the reactivity of this compound.

Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure of molecules. researchgate.net For this compound, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visually represent the electron density distribution. nih.gov These maps would highlight the electron-rich nature of the piperazine group and the highly electron-deficient (electrophilic) nature of the carbonyl carbon, confirming it as the primary site for nucleophilic attack.

Reaction Pathway Modeling: Computational models can be used to map the entire energy profile of the nucleophilic acyl substitution reaction. researchgate.net This involves calculating the energies of the reactants, the tetrahedral intermediate, the transition states, and the products. Such calculations can help rationalize why the reaction proceeds readily and can be used to compare the activation energies of different potential reaction pathways. By analyzing the geometry and electronic structure of the transition state, researchers can gain a deeper understanding of how the para-electron-donating piperazine group stabilizes the intermediate and facilitates the departure of the chloride leaving group. cdnsciencepub.comrsc.org

Table 3: Computational Methods for Mechanistic Analysis

MethodApplicationInformation Gained
Density Functional Theory (DFT) Electronic Structure CalculationElectron density distribution, HOMO/LUMO energies, identification of electrophilic/nucleophilic centers. cdnsciencepub.com
Molecular Electrostatic Potential (MEP) Visualization of Charge DistributionHighlights the electrophilic carbonyl carbon as the reactive site for nucleophilic attack. nih.gov
Transition State Analysis Reaction Pathway ModelingCalculation of activation energies and the structure of transition states for the addition-elimination mechanism. researchgate.net

Applications As a Key Intermediate in Advanced Organic Synthesis

Strategic Utility in Pharmaceutical Research and Development

In the landscape of modern drug discovery, efficiency and precision in molecular synthesis are paramount. 4-(4-methylpiperazin-1-yl)benzoyl chloride has emerged as a key reagent, enabling the streamlined synthesis of complex drug molecules.

Precursor in the Synthesis of Tyrosine Kinase Inhibitors and Analogs

The most prominent application of this compound is in the synthesis of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapies. ed.ac.uk Kinases are enzymes that regulate cellular processes, and their dysregulation is implicated in many cancers. ed.ac.uk

A prime example is the synthesis of Imatinib (B729), a TKI used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). newdrugapprovals.org In the synthesis of Imatinib, this compound is coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine. newdrugapprovals.org This condensation reaction forms a crucial amide bond, linking the two key fragments of the final drug molecule. newdrugapprovals.orgsmmu.edu.cn The process has been optimized for efficiency and purity, highlighting the compound's reliability in large-scale pharmaceutical production. newdrugapprovals.org

The structure of this benzoyl chloride derivative is amenable to modification, allowing chemists to synthesize a variety of Imatinib analogs. By altering substituents on either the benzoyl or piperazine (B1678402) rings, researchers can develop new compounds with potentially improved potency, selectivity, or pharmacokinetic profiles. This flexibility is crucial for developing next-generation TKIs and overcoming drug resistance. researchgate.net

Table 1: Key Tyrosine Kinase Inhibitor Synthesis

Formation of Scaffolds for Biologically Active Molecules

Beyond its role as a direct precursor, this compound provides a foundational scaffold for building diverse biologically active molecules. The piperazine and benzoyl moieties are common pharmacophoric fragments that can be integrated into a single chemical entity to create hybrid molecules with enhanced biological activity. unipa.it

The N-methylpiperazine ring, in particular, is a privileged scaffold in medicinal chemistry. Its presence can confer desirable properties such as aqueous solubility and the ability to cross cell membranes. In the context of TKIs like Imatinib, this moiety occupies a specific pocket in the target kinase, contributing to the drug's binding affinity and selectivity. researchgate.net Researchers have developed new series of compounds, such as 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles, by combining the quinoline, piperazinyl, and benzoylamino moieties to create potential anticancer agents. unipa.it

Contribution to the Construction of Complex Molecular Architectures

The construction of novel and complex molecules is a central goal of organic synthesis. This compound facilitates this by providing a reliable and versatile starting point for intricate synthetic pathways.

Design and Synthesis of Novel Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The structural components of this compound are key elements in many pharmacophore models for kinase inhibitors. The combination of a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide N-H, formed after reaction), an aromatic ring, and a basic nitrogen atom (in the piperazine ring) creates a spatial arrangement that can be recognized by the active sites of many kinases.

The strategy of molecular hybridization, which combines two or more pharmacophoric units into a new hybrid molecule, is a powerful tool in drug design. unipa.itresearchgate.net This compound is an ideal reagent for such a strategy. For example, by reacting it with various amine-containing heterocyclic systems, chemists can rapidly generate libraries of novel compounds, each featuring the core benzoyl-piperazine structure but with diverse appended functionalities. unipa.it This approach accelerates the discovery of new lead compounds with potential therapeutic applications.

Multi-step Synthesis Strategies Utilizing the Benzoyl Chloride Moiety

The benzoyl chloride moiety is the key to the compound's utility in multi-step synthesis. As an acyl chloride, it is highly reactive toward nucleophiles, most notably amines, to form robust amide bonds. This reaction, a nucleophilic acyl substitution, is one of the most fundamental and reliable bond-forming reactions in organic chemistry.

In a typical multi-step synthesis, such as that of Imatinib, the reaction is carefully controlled. The amine component is dissolved in a solvent, often with a base like pyridine (B92270) or potassium carbonate, and the this compound (or its dihydrochloride (B599025) salt) is added to initiate the coupling. newdrugapprovals.orggoogle.com This step efficiently links complex molecular fragments.

The reliability of this reaction allows for its integration into more advanced synthetic strategies, such as continuous flow synthesis. syrris.jp In a flow chemistry setup, reagents are pumped through a series of reactors, allowing for multiple reaction steps to be performed sequentially without isolating intermediates. syrris.jpresearchgate.net The rapid and high-yielding nature of the amide bond formation makes the use of this compound well-suited for these modern, automated synthesis platforms, which are transforming the way complex molecules are manufactured. syrris.jp

Table 2: Mentioned Chemical Compounds

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is fundamental to the structural elucidation of 4-(4-methylpiperazin-1-yl)benzoyl chloride, providing unambiguous evidence of its chemical identity and integrity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of this compound. While specific experimental data is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic protons on the benzoyl ring typically appear as two doublets in the downfield region (approximately 7.0-8.0 ppm). The protons on the piperazine (B1678402) ring would likely appear as two multiplets corresponding to the carbons adjacent to the two different nitrogen atoms. The N-methyl group protons would present as a singlet further upfield, typically around 2.3-2.5 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the acyl chloride is the most deshielded, appearing significantly downfield (predicted >165 ppm). The aromatic carbons would produce signals in the 110-155 ppm range, with carbons directly attached to the nitrogen and carbonyl groups being more deshielded. The piperazine ring carbons are expected in the 45-55 ppm region, while the N-methyl carbon would be the most upfield signal.

Predicted NMR Chemical Shifts for this compound

Predicted ¹H NMR DataPredicted ¹³C NMR Data
Proton EnvironmentApproximate Chemical Shift (δ, ppm)Carbon EnvironmentApproximate Chemical Shift (δ, ppm)
Aromatic (ortho to C=O)~7.9-8.1 (d)Carbonyl (C=O)>165
Aromatic (ortho to Piperazine)~6.9-7.1 (d)Aromatic (C-N)~150-155
Piperazine (-N(CH₂)₂-Ar)~3.3-3.5 (m)Aromatic (C-COCl)~130-135
Piperazine (-N(CH₂)₂-CH₃)~2.5-2.7 (m)Aromatic CH~115-130
N-Methyl (-NCH₃)~2.3-2.5 (s)Piperazine (-N(CH₂)₂-Ar)~48-52
Piperazine (-N(CH₂)₂-CH₃)~53-57
N-Methyl (-NCH₃)~45-48

Note: Predicted values are based on analogous structures and general chemical shift theory. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

MS/HRMS: The nominal molecular weight of this compound is 238.72 g/mol . jk-sci.com High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₂H₁₅ClN₂O. In positive-ion mode electrospray ionization (ESI), the molecule would likely be observed as its protonated molecular ion [M+H]⁺.

The fragmentation pattern in tandem MS (MS/MS) is predictable. A primary fragmentation would be the loss of the chlorine atom or the entire acyl chloride group. Alpha-cleavage of the piperazine ring is also a characteristic fragmentation pathway for such molecules. researchgate.net

Plausible Mass Spectrometry Fragmentation

Fragment Ion (m/z)Proposed Structure/LossDescription
239[M+H]⁺Protonated molecular ion.
203[M-Cl]⁺Loss of the chlorine radical from the molecular ion.
175[M-Cl-CO]⁺ or [C₁₁H₁₅N₂]⁺Subsequent loss of carbon monoxide from the acylium ion.
135[C₈H₇O]⁺Formation of the 4-(piperazin-1-yl)benzoyl acylium ion after cleavage of the methyl group and piperazine fragmentation.
99[C₅H₁₁N₂]⁺Fragment corresponding to the protonated N-methylpiperazine moiety.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: Infrared spectroscopy is used to identify the key functional groups present in the molecule. The most prominent and diagnostic absorption band for this compound is the carbonyl (C=O) stretch of the acyl chloride group, which is expected at a high frequency, typically in the range of 1770-1800 cm⁻¹. Other characteristic peaks would include C-H stretching from the aromatic and aliphatic groups (~2800-3100 cm⁻¹), C=C stretching from the aromatic ring (~1600 cm⁻¹), and C-N stretching vibrations. nist.govnist.gov

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The substituted benzoyl chromophore is expected to exhibit strong absorption bands in the UV region. These absorptions correspond to π → π* electronic transitions within the aromatic system. The presence of the nitrogen-containing substituent typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoyl chloride.

Chromatographic Methods for Isolation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this compound. Due to the high reactivity and instability of acyl chlorides in the presence of protic solvents (like water or methanol), derivatization is often employed for accurate quantification. researchgate.netnih.govamericanpharmaceuticalreview.com However, rapid analysis using a non-aqueous reversed-phase method is also feasible.

A typical reversed-phase HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. A diode-array detector (DAD) would be suitable for detection, monitoring the absorbance at a wavelength corresponding to the compound's UV maximum. researchgate.netoup.com

Example HPLC Method Parameters

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate1.0 mL/min
DetectionUV at ~254 nm or ~280 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

Ultra-Performance Liquid Chromatography (UPLC) in Method Development

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in speed, resolution, and sensitivity. By using columns packed with sub-2 µm particles, UPLC systems operate at higher pressures, leading to much faster analysis times without sacrificing separation efficiency.

In the context of this compound, UPLC is particularly valuable for rapid method development, in-process control monitoring, and high-throughput purity screening. The enhanced resolution allows for better separation of closely related impurities from the main compound peak. The increased sensitivity is beneficial for detecting trace-level impurities that might be missed by HPLC. labrulez.com A method developed on an HPLC system can often be transferred to a UPLC system to achieve a significant reduction in run time and solvent consumption, making it a more efficient and environmentally friendly analytical approach.

Preparative Chromatography for Compound Isolation

Detailed, peer-reviewed research articles outlining specific protocols for the isolation of this compound using preparative chromatography are not extensively available in the public domain. The inherent reactivity of acyl chlorides presents significant challenges for standard chromatographic techniques, particularly those employing protic solvents.

Preparative chromatography, a method used to purify and isolate compounds from mixtures, relies on the differential partitioning of components between a stationary phase and a mobile phase. However, the high reactivity of the benzoyl chloride functional group makes it susceptible to degradation upon interaction with common chromatographic solvents and stationary phases.

Challenges associated with the preparative chromatography of acyl chlorides include:

Reactivity with Solvents: Standard reversed-phase high-performance liquid chromatography (RP-HPLC) often uses mobile phases containing water or alcohols (like methanol). Acyl chlorides readily react with these protic solvents, leading to hydrolysis to the corresponding carboxylic acid or esterification, respectively. americanpharmaceuticalreview.comresearchgate.net This would result in the degradation of the target compound rather than its isolation.

Stationary Phase Interaction: Silica gel, a common stationary phase in normal-phase chromatography, has surface silanol (B1196071) groups (-Si-OH) which are nucleophilic and can react with the acyl chloride, leading to irreversible binding and decomposition of the compound on the column.

Due to these reactivity issues, alternative analytical strategies are often employed for acyl chlorides, such as derivatization into more stable compounds (e.g., esters or amides) prior to analysis by HPLC. americanpharmaceuticalreview.comnih.govresearchgate.net However, these methods are for analytical determination and not for the isolation of the pure, unreacted acyl chloride. For purification, non-chromatographic methods such as distillation or crystallization are often preferred for reactive compounds like acyl chlorides. orgsyn.org While normal-phase chromatography using non-protic, non-alcoholic mobile phases is theoretically possible for analyzing acyl chlorides, specific preparative-scale applications for this compound have not been detailed in the available scientific literature. americanpharmaceuticalreview.com

Computational and Theoretical Studies in Support of Chemical Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and inherent reactivity of 4-(4-methylpiperazin-1-yl)benzoyl chloride. Methods like B3LYP and M06-2X are employed to solve approximations of the Schrödinger equation, yielding valuable information about the molecule's orbitals and electron distribution. mdpi.com

A primary focus of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is typically localized on the electron-rich 4-methylpiperazine-substituted benzene (B151609) ring, while the LUMO is concentrated on the highly electrophilic benzoyl chloride moiety.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, electron-rich regions (negative potential), such as the oxygen atom of the carbonyl group and the nitrogen atoms of the piperazine (B1678402) ring, are color-coded red, indicating sites susceptible to electrophilic attack. Conversely, electron-deficient areas (positive potential), particularly the carbonyl carbon, are colored blue, highlighting them as prime targets for nucleophilic attack. This makes the benzoyl chloride group the most reactive site for nucleophilic acyl substitution. unipa.it

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular docking is a powerful computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov Given that the piperazine moiety is a known pharmacophore that interacts with targets like dopamine (B1211576) receptors and tyrosine kinases, docking studies are essential. For instance, simulations can model the binding of this compound within the hydrophobic pockets of a kinase domain, where the methylpiperazine group can form crucial van der Waals and hydrophobic interactions. nih.gov The benzoyl group, meanwhile, can act as a hydrogen bond acceptor. These studies provide insights into the binding affinity and selectivity, guiding the design of more potent derivatives. unipa.it

Table 2: Common Molecular Modeling Techniques and Their Applications

Technique Application for this compound
Energy Minimization Determines the most stable three-dimensional conformation (e.g., the chair conformation of the piperazine ring).
Molecular Dynamics Simulates the movement of the molecule over time to understand its flexibility and interactions in a solvent.
Molecular Docking Predicts how the molecule binds to biological targets like enzymes and receptors. nih.gov

| ADME Prediction | In silico tools like SwissADME are used to predict pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. unipa.itrdd.edu.iq |

Prediction of Reaction Outcomes and Selectivity through Computational Methods

Computational methods are increasingly used to predict the feasibility and outcome of chemical reactions, saving significant time and resources in the laboratory. nih.gov For this compound, the primary reaction is nucleophilic acyl substitution at the highly reactive benzoyl chloride group. unipa.it

Theoretical calculations can model the reaction pathway by determining the transition state structures and their associated activation energies. By comparing the activation barriers for reactions with different nucleophiles, chemists can predict which reactions are more likely to occur and under what conditions. For example, the reaction with a primary amine to form an amide bond can be computationally modeled to optimize reaction conditions, such as the choice of solvent and base. unipa.it

Furthermore, computational tools can predict potential side reactions or the formation of impurities. In drug development, in silico models are also used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of the potential products synthesized from this intermediate. unipa.it This allows researchers to prioritize the synthesis of derivatives with more favorable drug-like properties.

Table 3: Computational Predictions for Chemical Reactions

Prediction Type Relevance to this compound
Reaction Feasibility Calculation of reaction thermodynamics (ΔG) to determine if a reaction is spontaneous.
Kinetic Products Comparison of activation energies (ΔEa) to predict the major product under kinetic control.
Regioselectivity Identifies which site on a multi-functional nucleophile is most likely to attack the benzoyl chloride.

| Stereoselectivity | Predicts the formation of a specific stereoisomer if chiral centers are involved. |

Retrosynthetic Analysis and Synthesis Planning utilizing In Silico Tools

Retrosynthetic analysis is a strategy used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. In silico tools and software have been developed to automate this process, suggesting potential synthetic routes based on known chemical reactions.

For this compound, a computational retrosynthetic analysis would identify two primary disconnections:

C-N bond disconnection: Breaking the bond between the benzoyl group and the piperazine nitrogen. This leads to a benzoyl chloride precursor (e.g., 4-fluorobenzoyl chloride or 4-aminobenzoyl chloride) and 1-methylpiperazine (B117243). mdpi.com

Acyl chloride disconnection: The acyl chloride can be traced back to the corresponding carboxylic acid, 4-(4-methylpiperazin-1-yl)benzoic acid, which can be synthesized from precursors like 4-(chloromethyl)benzoic acid and N-methylpiperazine. google.com

Synthesis planning software evaluates these pathways based on factors like the cost of starting materials, reaction yields, and step count. This allows chemists to design the most efficient and economical synthesis strategy. For example, a plausible route involves the nucleophilic aromatic substitution of a 4-halobenzaldehyde with 1-methylpiperazine, followed by oxidation to the carboxylic acid and subsequent chlorination with an agent like thionyl chloride to yield the final product. rdd.edu.iqmdpi.com

Table 4: Mentioned Compounds

Compound Name
This compound
1-methylpiperazine
4-fluorobenzaldehyde
4-fluorobenzoyl chloride
4-aminobenzoyl chloride
4-(4-methylpiperazin-1-yl)benzoic acid
4-(chloromethyl)benzoic acid
N-methylpiperazine

Q & A

Q. What are the established synthetic routes for preparing 4-(4-methylpiperazin-1-yl)benzoyl chloride, and what critical parameters influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves coupling benzoyl chloride derivatives with 4-methylpiperazine. Key steps include:
  • Acid chloride activation : Reacting the carboxylic acid precursor with thionyl chloride (SOCl₂) under anhydrous conditions to form the reactive acid chloride intermediate .
  • Amine coupling : Reacting the acid chloride with 4-methylpiperazine in an inert solvent (e.g., toluene) at controlled temperatures (65°C) to prevent side reactions .
  • Purification : Recrystallization or column chromatography to isolate the product, with yields influenced by stoichiometric ratios and moisture exclusion .
  • Critical parameters : Temperature control, anhydrous conditions, and stoichiometric precision to minimize hydrolysis or byproduct formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and piperazine ring integrity. For example, ¹H NMR signals at δ 2.67 ppm (N-methyl group) and aromatic protons between δ 7.11–8.60 ppm are diagnostic .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI+) detects molecular ions (e.g., m/z 325.66 for the parent compound) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–N bond angles ~105.5–179.97° in related piperazine derivatives) .

Q. How should this compound be stored to maintain stability, and what environmental factors degrade its reactivity?

  • Methodological Answer :
  • Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
  • Degradation factors :
  • pH : Acidic or alkaline conditions accelerate hydrolysis; neutral pH buffers are recommended for aqueous studies .
  • Temperature : Decomposition occurs above 25°C; reactions should be conducted at ≤20°C for long-term stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives with sterically hindered amines?

  • Methodological Answer :
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of hindered amines .
  • Catalysis : Add catalytic iodide salts (e.g., KI) to accelerate coupling reactions .
  • Stepwise protection : Introduce tert-butoxycarbonyl (Boc) groups to reduce steric interference, followed by deprotection under mild acidic conditions .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR or MS) when characterizing this compound analogs?

  • Methodological Answer :
  • Multi-technique validation : Cross-validate NMR assignments with 2D-COSY or HSQC to resolve overlapping signals .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in ¹H NMR .
  • High-resolution MS (HRMS) : Confirm molecular formulas (e.g., C₁₃H₁₉Cl₃N₂O for the hydrochloride salt) to distinguish isomers .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites on the benzoyl chloride moiety .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. THF) to predict kinetic barriers .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization of the piperazine ring .

Q. What experimental approaches mitigate racemization in enantiomerically pure derivatives of this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R,R)- or (S,S)-cyclohexanediamine derivatives to enforce stereochemical control during coupling .
  • Low-temperature synthesis : Conduct reactions at –20°C to reduce thermal racemization .
  • Analytical monitoring : Employ chiral HPLC with cellulose-based columns to track enantiomeric excess (ee) during synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer :
  • Dose-response standardization : Normalize assays to molar concentrations (e.g., IC₅₀) to account for purity variations .
  • Structural validation : Confirm derivative structures via single-crystal X-ray diffraction to rule out polymorphic effects .
  • Receptor profiling : Use competitive binding assays (e.g., radioligand displacement) to compare affinities across studies .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methylpiperazin-1-yl)benzoyl Chloride
Reactant of Route 2
Reactant of Route 2
4-(4-methylpiperazin-1-yl)benzoyl Chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.